Fenbutrazate

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von Fenbutrazat beinhaltet die Veresterung von 2-Phenylbutansäure mit 2-(3-Methyl-2-phenylmorpholin-4-yl)ethanol. Die Reaktion erfordert typischerweise einen sauren Katalysator und wird unter Rückflussbedingungen durchgeführt . Industrielle Produktionsverfahren sind nicht weit verbreitet, aber der Prozess beinhaltet wahrscheinlich ähnliche Veresterungsreaktionen in größerem Maßstab.

Analyse Chemischer Reaktionen

Fenbutrazat durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Fenbutrazat kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können Fenbutrazat in seine Alkohol-Derivate umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können die Estergruppe durch andere funktionelle Gruppen ersetzen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriumhydroxid . Wichtige Produkte, die aus diesen Reaktionen entstehen, sind Carbonsäuren, Alkohole und substituierte Derivate.

Wissenschaftliche Forschungsanwendungen

Anxiolytic Effects

Fenbutrazate has been primarily studied for its anxiolytic properties. Clinical trials have demonstrated its effectiveness in reducing anxiety levels in patients with generalized anxiety disorder (GAD) and other anxiety-related conditions. A systematic review highlighted that this compound could provide significant relief from anxiety symptoms without the severe side effects associated with benzodiazepines .

Sedative Properties

In addition to its anxiolytic effects, this compound exhibits sedative properties that make it suitable for use in sleep disorders. Research indicates that it can improve sleep quality and reduce insomnia symptoms, making it a potential alternative to traditional hypnotics .

Neuropharmacological Studies

This compound has been the subject of various neuropharmacological studies aimed at understanding its effects on neurotransmitter systems. Research indicates that this compound enhances GABAergic transmission, which is crucial for its calming effects .

Safety and Efficacy Evaluations

Long-term safety studies have been conducted to evaluate the risk of dependence and withdrawal symptoms associated with this compound use. These studies suggest that this compound has a lower potential for abuse compared to other anxiolytics, making it a favorable option for long-term treatment .

Use in Doping Control

This compound has garnered attention in the realm of sports science due to its potential use as a performance-enhancing substance. The World Anti-Doping Agency (WADA) monitors substances like this compound for their effects on athletic performance, particularly regarding their impact on anxiety management and focus during competition .

Case Studies in Athletes

Several case studies have documented instances where athletes have used this compound to manage performance anxiety before competitions. These anecdotal reports suggest that it may help improve focus and reduce pre-competitive jitters, although further empirical research is needed to substantiate these claims .

Data Summary and Case Studies

Wirkmechanismus

Fenbutrazate acts as a prodrug, which means it is metabolized in the body to produce its active form, phenmetrazine . Phenmetrazine functions as an agonist of monoamine transporters, increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased stimulation of the central nervous system, resulting in appetite suppression and enhanced alertness .

Vergleich Mit ähnlichen Verbindungen

Fenbutrazat ähnelt anderen Psychostimulanzien wie:

Phenmetrazin: Der aktive Metabolit von Fenbutrazat, der als Appetitzügler verwendet wird.

Phendimetrazin: Ein weiteres Prodrug von Phenmetrazin mit ähnlichen Wirkungen.

Morazon: Ein Stimulans mit einer anderen chemischen Struktur, aber ähnlichen pharmakologischen Wirkungen.

Fenbutrazat ist einzigartig in seiner spezifischen Esterstruktur, die es ihm ermöglicht, als Prodrug zu fungieren, und bietet ein anderes pharmakokinetisches Profil im Vergleich zu seinen Analoga .

Biologische Aktivität

Fenbutrazate, a compound originally developed as an anti-obesity agent, exhibits a range of biological activities that have been the subject of various studies. This article delves into its pharmacological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is a member of the phenethylamine class and is structurally related to other anorectic agents. Its chemical formula is , and it is known for its stimulant properties. The compound acts primarily as a central nervous system (CNS) stimulant, influencing neurotransmitter systems and metabolic pathways.

This compound's biological activity is primarily attributed to its interaction with neurotransmitter receptors, particularly:

- Dopamine Receptors : this compound has been shown to act as a ligand for dopamine receptors, which are crucial in regulating mood and behavior.

- Serotonin Receptors : It also affects serotonin pathways, contributing to its appetite-suppressing effects.

- Neurokinin Receptors : Recent studies indicate that this compound may act as a ligand for neurokinin receptors, which play roles in pain perception and stress responses .

Pharmacological Effects

The pharmacological effects of this compound can be categorized as follows:

- Appetite Suppression : this compound was primarily marketed for weight loss due to its ability to reduce appetite through CNS stimulation.

- Stimulant Effects : It exhibits stimulant properties similar to amphetamines but with a reportedly lower potential for abuse .

- Potential Neuroprotective Effects : Some research suggests that this compound may have neuroprotective properties, although this area requires further investigation .

Biological Activity Evaluation

The evaluation of this compound's biological activity involves various assays and methodologies:

| Method | Principle | Detection | Advantages | Disadvantages |

|---|---|---|---|---|

| Cell Viability Assays | Assessing cell membrane integrity | Trypan blue exclusion | Simple and cost-effective | Limited to viability assessment |

| Metabolic Activity Assays | Measuring mitochondrial function | MTT assay | High sensitivity | Requires cell culture |

| Apoptosis Detection | Identifying apoptotic cells | Annexin V staining | Specific for apoptosis | Requires multiple reagents |

| Enzyme Inhibition Assays | Evaluating inhibition of key metabolic enzymes | Colorimetric assays | Direct measurement of activity | May not reflect in vivo conditions |

Case Studies

Several case studies highlight the effects and safety profile of this compound:

- Weight Loss Efficacy : In clinical trials, this compound demonstrated significant weight loss in obese patients over a short-term period. However, long-term efficacy remains questionable due to potential side effects and dependence risks .

- Adverse Reactions : Reports indicate that while this compound is effective in appetite suppression, it has been associated with side effects such as insomnia, anxiety, and cardiovascular issues in some patients .

- Regulatory Concerns : The European Medicines Agency has raised concerns regarding the safety profile of this compound, leading to restrictions on its use due to potential for dependence and adverse cardiovascular effects .

Eigenschaften

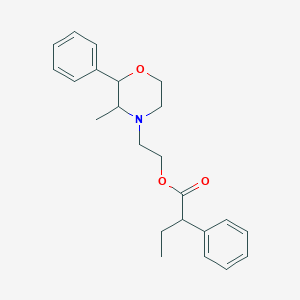

IUPAC Name |

2-(3-methyl-2-phenylmorpholin-4-yl)ethyl 2-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO3/c1-3-21(19-10-6-4-7-11-19)23(25)27-17-15-24-14-16-26-22(18(24)2)20-12-8-5-9-13-20/h4-13,18,21-22H,3,14-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQKJENAVQLANS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCCN2CCOC(C2C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057746 | |

| Record name | Fenbutrazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4378-36-3 | |

| Record name | Fenbutrazate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4378-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenbutrazate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenbutrazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenbutrazate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENBUTRAZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKY8H56395 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of discovering fenbutrazate as a neurokinin receptor (NKR) ligand?

A1: Identifying this compound as an NKR ligand is significant because NKRs play a crucial role in various physiological processes. This discovery suggests that this compound's binding to NKRs might contribute to its previously known effects or even unveil new pharmacological activities. [] This finding also validates the use of ligand-based pharmacophore models for identifying novel NKR ligands, which could aid in developing new drugs targeting NKRs for various therapeutic purposes. []

Q2: How was this compound identified as a potential NKR ligand?

A2: Researchers utilized a ligand-based common feature pharmacophore modeling approach. They constructed models based on known NKR antagonists and screened a database primarily composed of licensed drugs, including this compound. [] The virtual screening identified this compound as a potential NKR ligand, which was later confirmed through in vitro testing. []

Q3: What are the implications of this compound's interaction with NKRs for its past use as an appetite suppressant?

A3: While this compound was previously utilized for its appetite-suppressing effects, the exact mechanisms were not fully elucidated. [, ] The recent finding of its interaction with NKRs suggests a possible link. NKRs are involved in various physiological processes, including pain transmission and mood regulation, and their role in appetite control is an active area of research. Therefore, this compound's interaction with NKRs might contribute to its appetite-suppressing effects, although further research is needed to confirm this hypothesis and explore the specific mechanisms involved.

Q4: What future research directions are suggested by the identification of this compound as an NKR ligand?

A4: This discovery opens several avenues for future research. Firstly, investigating the specific NKR subtypes that this compound interacts with and the affinity of these interactions is crucial. Additionally, exploring the downstream effects of this compound binding to NKRs and their potential contribution to its previously known effects, including appetite suppression, will be essential. [] Understanding these aspects could provide a more comprehensive understanding of this compound's pharmacological profile and potentially uncover new therapeutic applications for this compound or guide the development of new NKR-targeting drugs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.